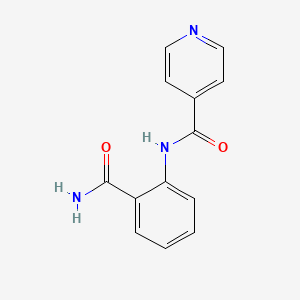![molecular formula C19H27N5O2 B5555699 2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555699.png)
2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C19H27N5O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.21647512 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Heterocyclic Compounds
- The compound is part of a class of chemicals used in synthesizing fused heterocycles. For instance, aziridine and hydroxylamine react with pyrrol-2-one derivatives to afford 2,7-diazaspiro[4.4]nona-3,6-diene and oxime derivatives, respectively. Such processes are pivotal in medicinal chemistry for developing new pharmaceutical compounds (H. A. A. El-Nabi, 2002).
Conversion into Oxime Derivatives
- Ketones of heterocyclic spiro compounds with barbituric acid moieties can be converted into oxime derivatives. This process is significant in drug discovery, especially in designing molecules with potential therapeutic effects (Mahbubur Rahman et al., 2013).
Chemokine-Mediated Diseases Treatment
- Derivatives of this compound have been explored as antagonists for CCR8, a chemokine receptor. They are particularly studied for their potential in treating chemokine-mediated diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Dr. Peter Norman, 2007).
Antibacterial Properties
- Compounds in the same class have been synthesized as antimicrobial agents, demonstrating the potential for developing new antibiotics. For example, derivatives have been prepared using citrazinic acid as a starting material and have shown promising antibacterial and antifungal activities (Aisha Hossan et al., 2012).
Antiviral Properties
- C-5 substituted derivatives of pyrrolo[2,3-d]pyrimidine nucleoside antibiotics have been evaluated for their antiviral properties against a variety of RNA and DNA viruses. These derivatives, including 5-chloro-, 5-bromo-, and 5-iodo-tubercidin, were tested in various cell cultures and showed substantial antiviral activity, emphasizing the potential of structural modification in enhancing biological activity (D. Bergstrom et al., 1984).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-26-11-3-10-23-12-19(7-4-16(23)25)6-2-9-24(13-19)18-15-5-8-20-17(15)21-14-22-18/h5,8,14H,2-4,6-7,9-13H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXYFCZVXVILEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCCN(C2)C3=NC=NC4=C3C=CN4)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B5555625.png)



![N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5555642.png)

![3-({3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5555653.png)
methanone](/img/structure/B5555655.png)
![2,3,4,5,10,11-Hexahydro-3-(2-methoxyphenyl)-11-(4-pyridinyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5555684.png)
![3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B5555689.png)
![(1S,5R)-3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555694.png)
![2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5555697.png)

